molecular formula C10H9FN2S2 B14038855 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine

Cat. No.: B14038855
M. Wt: 240.3 g/mol
InChI Key: SWBRYNUJBRFXLY-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a phenyl ring substituted with a fluorine and a methylthio group.

Preparation Methods

The synthesis of 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-2-(methylthio)aniline with a thioamide under acidic conditions to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine and methylthio groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.

Biological Activity

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this thiazole derivative.

  • Molecular Formula : C10H9FN2S2
  • Molecular Weight : 232.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2734775-95-0

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving cell cycle arrest and apoptosis induction in various cancer cell lines .
  • Enzyme Inhibition : It acts as an inhibitor of key protein kinases such as EGFR and CDK2, which are crucial in cancer progression and cell signaling pathways .

The biological effects of this compound can be attributed to several mechanisms:

  • Targeting Kinases : The compound inhibits specific kinases involved in cellular signaling pathways, leading to disrupted cell growth and survival .
  • Interference with DNA Repair : Similar thiazole derivatives have been shown to interact with DNA repair mechanisms, potentially leading to increased DNA damage in cancer cells.

Antimicrobial Activity

In a study evaluating various thiazole derivatives, this compound was tested against several bacterial strains. Results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.12 mg/mL0.24 mg/mL
Escherichia coli0.25 mg/mL0.50 mg/mL
Pseudomonas aeruginosa0.30 mg/mL0.60 mg/mL

These findings suggest that the compound exhibits potent antibacterial activity, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that the compound induces cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis
HeLa (Cervical Cancer)12.8Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18.3Inhibition of EGFR signaling

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

Properties

Molecular Formula

C10H9FN2S2

Molecular Weight

240.3 g/mol

IUPAC Name

5-(5-fluoro-2-methylsulfanylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2S2/c1-14-8-3-2-6(11)4-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI Key

SWBRYNUJBRFXLY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)F)C2=CN=C(S2)N

Origin of Product

United States

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